PS-II (Z-LLF-CHO) Demonstrates Superior Selectivity for Chymotrypsin-like Activity Over MG-132 and Lactacystin
Z-LLF-CHO is the most selective peptide aldehyde inhibitor for the chymotrypsin-like activity of the proteasome, with negligible inhibition of the peptidyl-glutamyl peptide hydrolyzing (PGPH) activity even at 200 µM and a Ki for trypsin-like activity that is approximately two orders of magnitude higher [1]. In contrast, MG-132 exhibits a Ki of 5.1-6.9 µM for the chymotrypsin-like activity of the constitutive proteasome [2] and also inhibits calpain with an IC50 of 1.2 µM , demonstrating broader, less specific inhibition.
| Evidence Dimension | Proteasome Chymotrypsin-like Activity Ki |
|---|---|
| Target Compound Data | 0.46 µM (460 nM) |
| Comparator Or Baseline | MG-132: 5.1-6.9 µM; Lactacystin: IC50 4.8 µM |
| Quantified Difference | Z-LLF-CHO is ~11-15 fold more potent than MG-132 and ~10-fold more potent than lactacystin for this activity. |
| Conditions | In vitro enzyme assays using purified pituitary multicatalytic proteinase complex (MPC) for Z-LLF-CHO [1]; Ki determination via Dixon plots for MG-132 [2]; 20S proteasome activity assays for lactacystin . |
Why This Matters
Higher selectivity reduces off-target effects, enabling more precise interrogation of chymotrypsin-like proteasome activity in cellular studies.
- [1] Vinitsky, A., Michaud, C., Powers, J. C., & Orlowski, M. (1992). Inhibition of the chymotrypsin-like activity of the pituitary multicatalytic proteinase complex. Biochemistry, 31(39), 9421–9428. View Source
- [2] PMC Table 1: Ki values for proteasome inhibitors. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC2680370/table/T1/ View Source
